molecular formula C10H13ClFN B582243 (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride CAS No. 1209726-03-3

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B582243
CAS No.: 1209726-03-3
M. Wt: 201.669
InChI Key: BKEQWVNYYKFKPE-UHFFFAOYSA-N
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Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEQWVNYYKFKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672625
Record name 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209726-03-3
Record name 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, potentially including receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride
  • (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride
  • (1-(4-Methylphenyl)cyclopropyl)methanamine hydrochloride

Uniqueness: (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Biological Activity

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropyl group and a fluorinated phenyl ring, suggests potential biological activity, particularly in the modulation of neurotransmitter systems and as a building block for drug development.

  • IUPAC Name : [1-(4-fluorophenyl)cyclopropyl]methanamine; hydrochloride
  • Molecular Formula : C10H12FN·HCl
  • Molecular Weight : 201.67 g/mol
  • CAS Number : 1209726-03-3
  • InChI Key : BKEQWVNYYKFKPE-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research indicates that fluorinated cyclopropane derivatives can serve as agonists at these receptors, influencing various physiological processes such as mood regulation and appetite control .

Interaction with 5-HT Receptors

The compound has shown comparable activity to existing 5-HT2C agonists, with studies reporting an effective concentration (EC50) of approximately 4.7 nM, indicating strong binding affinity and potential therapeutic effects in conditions like obesity or depression .

Biological Activity Studies

A series of studies have explored the biological activity of this compound, focusing on its pharmacological effects and therapeutic potential.

Table 1: Summary of Biological Activity Studies

StudyTargetEC50 (nM)Emax (%)Selectivity (2B/2C)
5-HT2C4.7982
AC11.4--

Case Studies

  • Fluorinated Cyclopropane Derivatives :
    A study designed a series of fluorinated cyclopropane derivatives based on previous findings with 2-phenylcyclopropylmethylamines. The results indicated that substitution patterns on the phenyl ring significantly affected receptor affinity and selectivity. For instance, replacing fluorine with other substituents led to reduced potency at the 5-HT2C receptor .
  • Anticancer Potential :
    Other research has indicated that similar cyclopropane derivatives exhibit anticancer properties, particularly against mammalian cancers. The structural modifications in these compounds have been linked to enhanced efficacy in inhibiting cancer cell proliferation .

Q & A

Q. What are the most reliable synthetic routes for (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride?

Methodological Answer: The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane (DCE) or sodium borohydride (NaBH4_4) in methanol (MeOH). For example:

  • General Method C (from aldehydes): React 4-fluorophenyl-substituted cyclopropanecarbaldehyde with an amine precursor (e.g., benzylamine derivatives) in the presence of NaBH(OAc)3_3 (2.0 equiv) in DCE .
  • Stereoselective synthesis : Chiral starting materials or catalysts are used to control cyclopropane ring stereochemistry, followed by HCl salt formation .

Q. Key Characterization Data :

  • 1^1H NMR : Aromatic protons (4-fluorophenyl) appear as doublets (δ 6.8–7.2 ppm, J=8.422.7J = 8.4-22.7 Hz). Cyclopropane protons resonate as multiplets (δ 1.2–2.5 ppm) .
  • HRMS : Calculated for C10_{10}H12_{12}ClFN ([M+H]+^+): 216.0692; experimental matches within 0.0003 ppm .

Q. How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:

  • Purity : Assessed via HPLC (>95% purity, using C18 columns and acetonitrile/water gradients) .
  • Structural Confirmation :
    • NMR : 13^{13}C NMR detects cyclopropane carbons (δ 17–20 ppm) and fluorophenyl carbons (δ 110–160 ppm, with JCF=8.428.5J_{C-F} = 8.4–28.5 Hz) .
    • HRMS : Validates molecular formula and absence of side products .
    • Chiral Purity : Polarimetry (e.g., [α]D20_D^{20} = +10.0° in D2_2O) confirms enantiomeric excess in stereoisomers .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in cyclopropane ring strain vs. pharmacological activity?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates ring strain energy (~27 kcal/mol for cyclopropanes) and correlates it with receptor binding affinity (e.g., 5-HT2C_{2C} receptors) .
  • Structure-Activity Relationship (SAR) : Compare analogs with substituents (e.g., -OCH3_3, -CF3_3) on the phenyl ring. For example, 4-methoxy derivatives show 5x higher 5-HT2C_{2C} binding (IC50_{50} = 12 nM) vs. 4-fluoro (IC50_{50} = 60 nM) .

Q. How are stereochemical effects on receptor selectivity investigated?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, (+)-(1S,2S)-isomers exhibit 10-fold higher 5-HT2C_{2C} selectivity over 5-HT2A_{2A} compared to (-)-isomers .
  • X-ray Crystallography : Resolve co-crystals with receptors (e.g., 5-HT2C_{2C} extracellular loop) to identify binding interactions. The cyclopropane ring’s (1S,2S) configuration forms hydrophobic contacts with Leu228 and Phe231 residues .

Q. Critical Data :

  • Enantiomer Activity : (+)-20 (EC50_{50} = 8 nM) vs. (-)-20 (EC50_{50} = 120 nM) in functional assays .
  • Thermodynamic Solubility : (1S,2S)-isomers show higher aqueous solubility (1.2 mg/mL) due to reduced crystallinity .

Q. What analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 14 days.
  • LC-MS Analysis : Monitor for hydrolysis (amide bond cleavage) or oxidation (cyclopropane ring opening). Major degradants include:
    • Degradant A : 4-fluorobenzoic acid (m/z 139.03, [M-H]^-).
    • Degradant B : Cyclopropane ring-opened aldehyde (m/z 163.08, [M+H]+^+) .
  • Stability Recommendations : Store at -20°C under inert atmosphere (N2_2) to prevent HCl salt dissociation .

Q. How is functional selectivity for serotonin receptors quantified in vitro?

Methodological Answer:

  • Radioligand Binding Assays : Measure displacement of [3H][^3H]mesulergine (5-HT2C_{2C}) vs. [3H][^3H]ketanserin (5-HT2A_{2A}).
  • Functional Assays : Use CHO-K1 cells expressing human 5-HT2C_{2C} receptors. Agonist activity is quantified via calcium flux (Fluo-4 AM dye) or ERK phosphorylation (Western blot) .

Q. Key Metrics :

  • Binding Affinity : KiK_i = 8 nM for 5-HT2C_{2C} vs. KiK_i = 450 nM for 5-HT2A_{2A}.
  • Selectivity Ratio : 5-HT2C_{2C}/5-HT2A_{2A} = 56 .

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